Cas no 799246-93-8 (1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate)

1-ドデシル-3-メチル-1H-イミダゾリウム硝酸塩は、カチオン部分に長鎖アルキル基を有するイオン性液体です。この化合物の特徴は、優れた界面活性能と熱安定性を兼ね備えている点にあります。長鎖アルキル基により両親媒性を示し、自己組織化能を発揮します。硝酸アニオンとの組み合わせにより、比較的低い融点を示すことが期待されます。また、極性溶媒に対する溶解性が良好で、反応媒体や相間移動触媒としての応用が可能です。特に、有機合成反応における溶媒や触媒としての利用や、界面活性剤としての利用が研究されています。

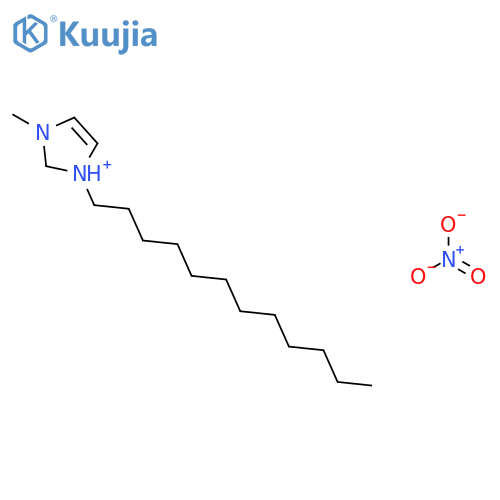

799246-93-8 structure

商品名:1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate

CAS番号:799246-93-8

MF:C16H33N3O3

メガワット:315.451524496078

MDL:MFCD19442813

CID:531458

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate

- 1-dodecyl-3-methyl-1,2-dihydroimidazol-1-ium,nitrate

- 1-DODECYL-3-METHYLIMIDAZOLIUM NITRATE

- 1-Dodecyl-3-Methyl-1H-Imidazolium Nitrate

-

- MDL: MFCD19442813

- インチ: InChI=1S/C16H32N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3)4/h14-15H,3-13,16H2,1-2H3;/q;-1/p+1

- InChIKey: RZRZJRFJFOUBBW-UHFFFAOYSA-O

- ほほえんだ: CCCCCCCCCCCCN1C=C[NH+](C)C1.[N+](=O)([O-])[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 22

- 回転可能化学結合数: 11

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D767187-100g |

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate |

799246-93-8 | 97% | 100g |

$460 | 2024-06-07 | |

| Alichem | A069004560-100g |

1-Dodecyl-3-methyl-1H-imidazol-3-ium nitrate |

799246-93-8 | 97% | 100g |

$378.28 | 2023-09-01 | |

| 1PlusChem | 1P0055D6-1g |

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate |

799246-93-8 | ≥97% | 1g |

$38.00 | 2024-04-21 | |

| eNovation Chemicals LLC | D767187-100g |

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate |

799246-93-8 | 97% | 100g |

$460 | 2025-02-24 | |

| A2B Chem LLC | AC39434-5g |

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate |

799246-93-8 | ≥97% | 5g |

$95.00 | 2023-12-30 | |

| eNovation Chemicals LLC | D767187-5g |

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate |

799246-93-8 | 97% | 5g |

$120 | 2025-02-24 | |

| Aaron | AR0055LI-100g |

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate |

799246-93-8 | 97% | 100g |

$403.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D767187-5g |

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate |

799246-93-8 | 97% | 5g |

$120 | 2024-06-07 | |

| Chemenu | CM187576-100g |

1-dodecyl-3-methyl-1H-imidazol-3-ium nitrate |

799246-93-8 | 97% | 100g |

$361 | 2024-07-23 | |

| Chemenu | CM187576-100g |

1-dodecyl-3-methyl-1H-imidazol-3-ium nitrate |

799246-93-8 | 97% | 100g |

$361 | 2021-08-05 |

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

799246-93-8 (1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate) 関連製品

- 203389-26-8(1-Hexyl-3-methylimidazolium nitrate)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

(CAS:799246-93-8)1-dodecyl-3-methylimidazolium perchlorate

清らかである:98%

はかる:Gram-Ton

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:799246-93-8)1-十二烷基-3-甲基咪唑硝酸盐

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ